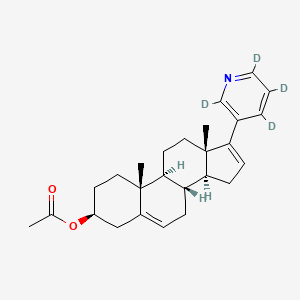

Abiraterone Acetate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(2,4,5,6-tetradeuteriopyridin-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1/i4D,5D,14D,16D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIQSJCZCSLXRZ-IYDYMXCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2=CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Abiraterone Acetate-d4: A Technical Guide for Researchers

An in-depth examination of the properties, synthesis, and analytical applications of the deuterated internal standard, Abiraterone Acetate-d4.

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on this compound, a crucial tool in the bioanalysis of the anticancer drug Abiraterone Acetate. This document outlines its chemical properties, provides a detailed overview of its mechanism of action through the inhibition of the CYP17A1 enzyme, and presents a synthesized experimental protocol for its use as an internal standard in quantitative analysis.

Core Compound Data

This compound is the deuterated form of Abiraterone Acetate, a prodrug of Abiraterone. Abiraterone is a potent and selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase), which is critical for androgen biosynthesis. The introduction of deuterium atoms creates a stable, isotopically labeled version of the molecule, making it an ideal internal standard for mass spectrometry-based quantification of Abiraterone in biological matrices.

| Property | Value |

| CAS Number | 2122245-63-8 |

| Molecular Formula | C₂₆H₂₉D₄NO₂ |

| Molecular Weight | Approximately 395.6 g/mol |

| Synonyms | (3β)-17-(3-pyridinyl-d4)-androsta-5,16-dien-3-ol, 3-acetate; CB-7630-d4 |

| Primary Use | Internal standard for quantification of Abiraterone Acetate and Abiraterone by GC- or LC-MS[1] |

Mechanism of Action: Inhibition of CYP17A1 Signaling Pathway

Abiraterone Acetate is converted in vivo to its active metabolite, Abiraterone. Abiraterone targets and inhibits the enzymatic activities of CYP17A1, a key enzyme in the steroidogenesis pathway responsible for the production of androgens such as testosterone.[2][3] CYP17A1 has two main functions: 17α-hydroxylase and 17,20-lyase activities. Abiraterone inhibits both of these functions, leading to a significant reduction in androgen levels.[2][3] This is particularly relevant in the context of prostate cancer, where tumor growth is often driven by androgens. By blocking androgen synthesis in the testes, adrenal glands, and within the tumor itself, Abiraterone effectively slows disease progression.[4][5]

Experimental Protocols

Synthesis of this compound

While detailed, step-by-step synthesis protocols for the deuterated form are proprietary and not extensively published, the general synthetic routes for Abiraterone Acetate can be adapted. The synthesis typically starts from dehydroepiandrosterone (DHEA) or its acetate. Deuterium labeling can be introduced by using deuterated reagents at specific steps. One common route involves the formation of a hydrazone, followed by a coupling reaction and subsequent acetylation.[6][7] For instance, a deuterated 3-bromopyridine could be used in the Suzuki coupling step to introduce the d4-pyridinyl moiety.

References

- 1. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. repo.lib.duth.gr [repo.lib.duth.gr]

- 4. Resistance to CYP17A1 inhibition with abiraterone in castration resistant prostate cancer: Induction of steroidogenesis and androgen receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN104262447A - Preparation method of abiraterone acetate - Google Patents [patents.google.com]

- 7. bcc.bas.bg [bcc.bas.bg]

The Role of Abiraterone Acetate-d4 in Advancing Prostate Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abiraterone Acetate-d4, a deuterated analog of the prostate cancer drug Abiraterone Acetate, serves as a critical tool in the research and development of androgen deprivation therapies. Its primary application lies in its use as an internal standard for the highly sensitive and specific quantification of Abiraterone in biological matrices. This technical guide provides an in-depth overview of the utilization of this compound in research, with a focus on bioanalytical methodologies and the biochemical pathways it helps to elucidate.

Core Application: An Internal Standard in Bioanalysis

In pharmacokinetic and pharmacodynamic studies, accurate measurement of drug concentrations is paramount. This compound, with its deuterium-labeled structure, is chemically identical to the active drug, Abiraterone, but possesses a distinct molecular weight. This key difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] The use of a stable isotope-labeled internal standard like this compound corrects for variations in sample preparation and instrument response, ensuring the precision and accuracy of the analytical method.[4][5]

Quantitative Data from Bioanalytical Methods

The following tables summarize key parameters from validated LC-MS/MS methods for the quantification of Abiraterone using a deuterated internal standard.

Table 1: Mass Spectrometry Parameters for Abiraterone and Deuterated Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Abiraterone | 350.3 | 156.1 | [6] |

| Abiraterone-d4 | 354.3 | 160.1 | [6] |

Table 2: Performance Characteristics of Validated LC-MS/MS Assays

| Parameter | Value | Reference |

| Linearity Range | 1–500 ng/mL | [2][4] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [7] |

| Intra-day Precision (%CV) | < 14.4% | [6] |

| Inter-day Precision (%CV) | < 14.4% | [6] |

| Accuracy | 91.35–105.05% | [6] |

| Mean Recovery | ~60-76% | [2][5][6] |

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized from published methodologies and provide a framework for the quantification of Abiraterone in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Abiraterone from plasma samples.[5][6][7]

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

Acetonitrile, ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples on ice.

-

In a polypropylene microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).

-

Spike the plasma with a known concentration of this compound internal standard solution.

-

Add three volumes of ice-cold acetonitrile to the plasma sample (e.g., 300 µL).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[7]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution: A time-programmed gradient is used to separate Abiraterone from other plasma components.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor the transitions specified in Table 1.

-

Data Analysis: The peak area ratio of Abiraterone to this compound is used to calculate the concentration of Abiraterone in the unknown samples by comparing it to a standard curve.

Visualizing the Role of Abiraterone: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of Abiraterone and a typical experimental workflow for its quantification.

Caption: A typical bioanalytical workflow for the quantification of Abiraterone.

Caption: The androgen biosynthesis pathway and the inhibitory action of Abiraterone on CYP17A1.

Conclusion

This compound is an indispensable tool for researchers in the field of prostate cancer therapeutics. Its use as an internal standard in LC-MS/MS methods allows for the robust and reliable quantification of Abiraterone, which is essential for understanding its pharmacokinetic profile and for the development of new and improved treatment strategies. The detailed methodologies and an understanding of the biochemical pathways involved, as outlined in this guide, provide a solid foundation for researchers and drug development professionals working to combat prostate cancer.

References

- 1. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.eur.nl [pure.eur.nl]

- 4. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. medipol.edu.tr [medipol.edu.tr]

- 7. ascopubs.org [ascopubs.org]

The Linchpin of Precision: Abiraterone Acetate-d4 as an Internal Standard in Bioanalytical Quantification

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical analysis, particularly in the therapeutic drug monitoring of advanced prostate cancer treatments, the accuracy and reliability of quantitative data are paramount. Abiraterone, the active metabolite of the prodrug Abiraterone Acetate, has shown significant pharmacokinetic variability among patients. This variability necessitates precise measurement of its plasma concentrations to optimize treatment outcomes. The cornerstone of achieving such precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the use of a stable isotope-labeled internal standard, with Abiraterone Acetate-d4 being a prominent example. This technical guide elucidates the core mechanism of this compound as an internal standard, provides detailed experimental protocols, and presents quantitative data from validated bioanalytical methods.

The Core Mechanism: Isotopic Dilution and Co-elution

The fundamental principle behind the use of this compound as an internal standard is isotopic dilution mass spectrometry (IDMS). This compound is a synthetic version of Abiraterone Acetate where four hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle alteration in mass does not significantly change the physicochemical properties of the molecule.

As a result, this compound exhibits nearly identical behavior to the endogenous, unlabeled abiraterone throughout the entire analytical workflow. This includes:

-

Extraction Efficiency: During sample preparation, whether it be protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte (abiraterone) will be mirrored by a proportional loss of the internal standard (this compound).

-

Chromatographic Co-elution: In the liquid chromatography system, both the analyte and the internal standard have virtually the same retention time, meaning they travel through the analytical column and reach the detector at the same moment.[1]

-

Ionization Efficiency: In the ion source of the mass spectrometer, both compounds will ionize with comparable efficiency. Any suppression or enhancement of the ion signal due to matrix effects will affect both the analyte and the internal standard to a similar degree.

The mass spectrometer, however, can readily distinguish between the two compounds based on their mass-to-charge ratio (m/z). By adding a known concentration of this compound to the unknown sample at the beginning of the analytical process, a ratio of the analyte signal to the internal standard signal can be established. This ratio is then used to calculate the precise concentration of the analyte in the original sample, effectively correcting for any variations or losses that may have occurred during the analysis.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the typical experimental workflow for a bioanalytical assay using this compound and the signaling pathway of Abiraterone.

Quantitative Data from Validated Methods

Numerous studies have validated LC-MS/MS methods for the quantification of abiraterone using Abiraterone-d4 as an internal standard. The data below summarizes the performance characteristics from several published methods.

| Parameter | Method 1[2] | Method 2[3] | Method 3[4] | Method 4[1] |

| Matrix | Human EDTA Plasma | Dried Plasma Spots | Human Plasma | Human Plasma |

| Linearity Range (ng/mL) | 1 - 500 | 0.132 - 196.0 | 1.00 - 100 | 1 - 500 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 0.132 | 1.00 | 1 |

| Intra-day Precision (%CV) | < 5% | ≤ 12.5% | Not Reported | < 13.4% |

| Inter-day Precision (%CV) | < 5% | ≤ 12.5% | Not Reported | < 13.4% |

| Accuracy (%) | < 5% | 93 - 104% | Not Reported | 95 - 102% |

Detailed Experimental Protocols

The following are representative protocols for the analysis of abiraterone in human plasma using this compound as an internal standard.

Protocol 1: Protein Precipitation Method[2]

-

Sample Preparation:

-

To a polypropylene tube, add 50 µL of human EDTA plasma.

-

Add 150 µL of a precipitation solution consisting of acetonitrile containing Abiraterone-d4 at a concentration of 100 ng/mL.[4]

-

Vortex the mixture vigorously for 5 seconds.

-

Centrifuge the sample at 14,000 x g for 10 minutes.

-

Transfer 50 µL of the clear supernatant to a 96-well plate.

-

Add 150 µL of a mixture of acetonitrile, water, and formic acid (70:30:0.1, v/v/v).

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Abiraterone: Specific precursor to product ion transition.

-

Abiraterone-d4: Specific precursor to product ion transition.

-

-

Source Parameters: Optimized for maximum signal intensity of abiraterone.

-

Protocol 2: Liquid-Liquid Extraction Method[5][6]

-

Sample Preparation:

-

To a suitable tube, add 100 µL of human serum.

-

Add a known amount of Abiraterone-d4 internal standard solution.

-

Add 1 mL of methyl tertiary butyl ether (MTBE).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Instrument: AB Sciex QTRAP 5500.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Optimized for abiraterone and its metabolites, and Abiraterone-d4.

-

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of abiraterone in biological matrices. Its role as a stable isotope-labeled internal standard allows for the correction of analytical variability, which is crucial for reliable therapeutic drug monitoring and pharmacokinetic studies. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to establish and validate high-quality bioanalytical assays for abiraterone, ultimately contributing to the optimization of treatment for patients with advanced prostate cancer.

References

- 1. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Bioanalytical evaluation of dried plasma spots for monitoring of abiraterone and ∆(4)-abiraterone from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.eur.nl [pure.eur.nl]

- 5. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Analytical Landscape of Abiraterone Acetate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Abiraterone Acetate-d4, a deuterated analog of the active pharmaceutical ingredient Abiraterone Acetate. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical sciences. Below, we delve into the essential data, experimental methodologies, and the pharmacological context of this important compound.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. The following tables summarize typical quantitative data found on a CoA for this compound, offering a clear comparison of key quality attributes.

Table 1: Physicochemical Properties of this compound

| Parameter | Specification |

| Chemical Name | (3β)-17-(pyridin-3-yl-d4)-androsta-5,16-dien-3-yl acetate |

| CAS Number | 2122245-63-8[1][2][3][4] |

| Molecular Formula | C₂₆H₂₉D₄NO₂[1][2] |

| Molecular Weight | 395.57 g/mol [2] |

| Appearance | White to off-white solid |

Table 2: Purity and Impurity Profile of this compound

| Analysis | Method | Specification |

| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥98% |

| Purity (by LCMS) | Liquid Chromatography-Mass Spectrometry | ≥99% |

| Isotopic Purity | Mass Spectrometry | ≥99% deuterated forms (d1-d4)[1] |

| Individual Impurities | HPLC | As per pharmacopeial or internal limits |

| Total Impurities | HPLC | As per pharmacopeial or internal limits |

Experimental Protocols: Ensuring Analytical Rigor

The accurate determination of purity and identity for this compound relies on robust analytical methodologies. Below are detailed protocols for the key experiments typically cited in a Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying any impurities.

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV detector is typically used.

-

Column: A common choice is a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5].

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% acetic acid) and an organic solvent like acetonitrile is often employed[6].

-

Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.

-

Detection Wavelength: UV detection is commonly performed at a wavelength where the analyte and potential impurities have significant absorbance, such as 252 nm.

-

Injection Volume: A standard volume, for example, 10 µL, is injected.

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in a suitable diluent (often the mobile phase or a component of it) to a known concentration.

-

Filter the solution through a 0.45 µm filter to remove any particulate matter before injection.

Data Analysis:

The purity is calculated by comparing the peak area of the main component (this compound) to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of certainty in both the identification and purity assessment of this compound.

Objective: To confirm the molecular weight of this compound and to identify and quantify any impurities.

Instrumentation and Conditions:

-

LC System: Coupled to a mass spectrometer.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of aqueous formic acid and an organic solvent like methanol or acetonitrile is a frequent choice.

-

Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used.

-

Data Acquisition: The mass spectrometer is set to scan for the expected mass-to-charge ratio (m/z) of this compound and any potential impurities.

Sample Preparation:

Similar to HPLC, a dilute solution of the sample is prepared in a suitable solvent.

Data Analysis:

The mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to this compound. The purity is often determined by the relative abundance of the main peak compared to other detected ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for elucidating the chemical structure of a molecule, providing confirmation of the identity of this compound.

Objective: To confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.

Instrumentation and Conditions:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Solvent: A deuterated solvent in which the sample is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6), is used.

-

Experiments: ¹H NMR and ¹³C NMR are the most common experiments performed.

Sample Preparation:

-

A few milligrams of the this compound sample are dissolved in the deuterated NMR solvent.

-

The solution is transferred to an NMR tube.

Data Analysis:

The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared to the expected structure of this compound.

Visualizing the Core Science

To better understand the context of this compound's application and analysis, the following diagrams illustrate the analytical workflow and the pharmacological pathway of its non-deuterated counterpart, Abiraterone.

Caption: Workflow for the analysis of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound - Acanthus Research [acanthusresearch.com]

- 4. veeprho.com [veeprho.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Abiraterone Acetate Complexes with Biometals: Synthesis, Characterization in Solid and Solution, and the Nature of Chemical Bonding - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Deuterated Standards in the Bioanalysis of Abiraterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the essential role of deuterated internal standards in the accurate quantification of Abiraterone, a key therapeutic agent in the management of castration-resistant prostate cancer.[1] Drawing upon established bioanalytical methodologies, this document provides a comprehensive overview of experimental protocols, quantitative performance data, and the underlying principles that underscore the importance of isotopic labeling in mass spectrometric analysis.

Introduction: The Imperative for Precision in Abiraterone Quantification

Abiraterone acetate, the prodrug of Abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] Abiraterone acts by irreversibly inhibiting cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway, thereby reducing tumor-promoting androgen levels.[1] Given the significant inter-individual variability in its pharmacokinetics, precise and accurate measurement of Abiraterone concentrations in biological matrices is paramount for therapeutic drug monitoring (TDM), pharmacokinetic/pharmacodynamic (PK/PD) modeling, and clinical research.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of small molecules like Abiraterone due to its high sensitivity, selectivity, and specificity.[2] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including matrix effects, variations in extraction recovery, and instrument response fluctuations. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is a widely accepted and recommended strategy to mitigate these challenges and ensure the reliability of bioanalytical data.[3][4] Abiraterone-d4, a deuterated form of Abiraterone, is commonly employed for this purpose.[1][5][6][7]

The Principle of Stable Isotope Dilution

The use of a deuterated internal standard operates on the principle of stable isotope dilution. A known amount of the SIL-IS, in this case, Abiraterone-d4, is added to the biological sample at the earliest stage of the analytical workflow.[4] The SIL-IS is chemically identical to the analyte of interest (Abiraterone) but has a higher mass due to the incorporation of deuterium atoms.[8] Consequently, it exhibits nearly identical physicochemical properties, including extraction efficiency, chromatographic retention time, and ionization behavior in the mass spectrometer.

By co-eluting with the analyte, the SIL-IS experiences the same analytical variations. The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratios. The ratio of the analyte's signal to the SIL-IS's signal is then used for quantification. This ratiometric measurement effectively normalizes for any analytical variability, leading to more accurate and precise results.

Experimental Methodologies for Abiraterone Analysis Using Deuterated Standards

Several validated LC-MS/MS methods for the quantification of Abiraterone in human plasma and serum using Abiraterone-d4 as an internal standard have been published. The following sections detail the common experimental protocols.

Sample Preparation

The initial step in the bioanalytical workflow is the extraction of Abiraterone and the internal standard from the biological matrix. The primary goals are to remove proteins and other interfering substances and to concentrate the analytes. The most frequently employed techniques are:

-

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to precipitate proteins.[1][5] After centrifugation, the supernatant containing the analytes is collected for analysis. This method is often favored for its convenience and high throughput.[1]

-

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analytes from the aqueous biological matrix into an immiscible organic solvent.[6] This technique can provide a cleaner extract than PPT, potentially reducing matrix effects.

-

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analytes while interferences are washed away. The analytes are then eluted with a suitable solvent. SPE can offer the highest degree of sample cleanup but is generally more time-consuming and expensive than PPT or LLE.

Table 1: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages | References |

| Protein Precipitation | Protein denaturation and precipitation by an organic solvent. | Simple, fast, high-throughput. | Less clean extract, potential for significant matrix effects. | [1][5] |

| Liquid-Liquid Extraction | Partitioning of analytes between two immiscible liquid phases. | Cleaner extract than PPT, can reduce matrix effects. | More laborious and time-consuming than PPT, requires solvent optimization. | [6] |

| Solid-Phase Extraction | Selective retention of analytes on a solid sorbent. | Provides the cleanest extract, minimizes matrix effects. | More complex, time-consuming, and expensive. | [9] |

Chromatographic Separation

Following sample preparation, the extract is injected into a liquid chromatography system to separate Abiraterone and Abiraterone-d4 from other endogenous components.

-

Column: Reversed-phase columns, particularly C18 columns, are ubiquitously used for the separation.[1][2][6]

-

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[5][6] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation and peak shape.[1][2]

Mass Spectrometric Detection

The eluent from the chromatography column is introduced into a tandem mass spectrometer for detection and quantification.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing Abiraterone and Abiraterone-d4.[1][6]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interferences and enhances sensitivity. The commonly used MRM transitions are:

Quantitative Performance of Deuterated Abiraterone Standards

The use of Abiraterone-d4 as an internal standard has been shown to yield excellent quantitative performance in various validated bioanalytical methods. The key performance parameters are summarized below.

Table 2: Summary of Quantitative Performance Data from Validated LC-MS/MS Methods

| Parameter | Method 1 | Method 2 | Method 3 |

| Reference | [1][2] | [5] | [6][10] |

| Matrix | Human Plasma | Human Plasma | Human Serum |

| Internal Standard | Abiraterone-d4 | Abiraterone-d4 | Abiraterone-d4 |

| Linearity Range (ng/mL) | 1 - 500 | 0.20 - 60 | 2 - 400 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 0.20 | 2 |

| Intra-day Precision (%RSD) | < 13.4 | < 14.4 | Within 85-115% of nominal |

| Inter-day Precision (%RSD) | < 13.4 | < 14.4 | Within 85-115% of nominal |

| Accuracy (%) | 95 - 102 | 91.35 - 105.05 | Within 85-115% of nominal |

| Recovery (%) | Abiraterone: 76%; Abiraterone-d4: 72% | Not Reported | Not Reported |

Abiraterone Metabolism and its Significance

Abiraterone undergoes metabolism in the body, leading to the formation of several metabolites. One of the most significant is Δ(4)-abiraterone (D4A), which has been shown to have potent anti-tumor activity.[11][12][13] The metabolic pathway from Abiraterone to D4A and its subsequent metabolites is a crucial area of research for understanding the overall efficacy and potential resistance mechanisms to Abiraterone therapy.

References

- 1. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. medipol.edu.tr [medipol.edu.tr]

- 6. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.eur.nl [pure.eur.nl]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prostatecancertopics.com [prostatecancertopics.com]

- 13. scholars.northwestern.edu [scholars.northwestern.edu]

Abiraterone Acetate-d4: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Suppliers, Availability, and Core Applications

This technical guide provides a comprehensive overview of Abiraterone Acetate-d4, a deuterated analog of the anticancer agent Abiraterone Acetate. It is intended for researchers, scientists, and professionals involved in drug development who require a reliable internal standard for the quantitative analysis of Abiraterone. This document details available suppliers, technical specifications, and a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Supplier and Availability Overview

This compound is available from a range of specialized chemical suppliers. The following table summarizes key quantitative data from several prominent vendors to facilitate comparison and procurement.

| Supplier | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Available Pack Sizes |

| Clearsynth | 154229-18-2 (Unlabeled) | Not Specified | High Quality | Not Specified |

| Cayman Chemical | 2122245-63-8 | C₂₆H₂₉D₄NO₂ | ≥99% deuterated forms (d₁-d₄) | 5 mg |

| Acanthus Research | 154229-18-2 | C₂₆H₂₉D₄NO₂ | Not Specified | 10 mg |

| MedChemExpress | 2122245-63-8 | Not Specified | Not Specified | Inquire for quote |

| Simson Pharma | 2122245-63-8 | Not Specified | High Quality | Not Specified |

| LGC Standards | 154229-20-6 (related impurity) | Not Specified | Not Specified | 1 mg, 10 mg |

| Santa Cruz Biotechnology | 154229-18-2 (unlabeled) | C₂₆H₂₉D₄NO₂ | Not Specified | Not Specified |

| Veeprho | 2122245-63-8 | C₂₆H₂₉D₄NO₂ | Not Specified | Inquire for quote |

| Sussex Research | N/A | C₂₄H₂₇D₄NO | >95% (HPLC), >95% Isotopic Enrichment | 1 mg, 5 mg, 10 mg |

Note: Purity, pack sizes, and availability are subject to change. It is recommended to consult the supplier's website for the most current information. Many suppliers provide a Certificate of Analysis upon request, detailing the specific purity of a given batch.

Mechanism of Action of Abiraterone and the Role of CYP17A1

Abiraterone Acetate is a prodrug that is rapidly converted in vivo to its active form, Abiraterone. Abiraterone is a potent and irreversible inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1).[1] This enzyme is critical in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities.[2] By inhibiting CYP17A1, Abiraterone effectively blocks the production of androgens, such as testosterone and dihydrotestosterone (DHT), which are crucial for the growth of prostate cancer cells. The signaling pathway below illustrates the central role of CYP17A1 in steroidogenesis and the point of inhibition by Abiraterone.

Caption: Androgen biosynthesis pathway highlighting CYP17A1 inhibition by Abiraterone.

Experimental Protocol: Quantification of Abiraterone in Human Plasma using LC-MS/MS

The following protocol provides a detailed methodology for the quantification of Abiraterone in human plasma samples using this compound as an internal standard. This method is adapted from established bioanalytical procedures.[3][4]

3.1. Materials and Reagents

-

Abiraterone analytical standard

-

This compound (internal standard)

-

Human plasma (EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Polypropylene tubes and vials[4]

3.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Abiraterone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Abiraterone stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

3.3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL polypropylene microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate plasma proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean polypropylene autosampler vial for LC-MS/MS analysis.

3.4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Abiraterone from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Abiraterone: m/z 350 → 156

-

Abiraterone-d4: m/z 354 → 160[3]

-

3.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Abiraterone to this compound against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis of the calibration curve.

-

Determine the concentration of Abiraterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the quantification of an analyte in a biological matrix using an internal standard with LC-MS/MS.

References

Abiraterone Acetate-d4: A Technical Guide to Safe Handling and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling procedures, and analytical methodologies for Abiraterone Acetate-d4. This deuterated analog of Abiraterone Acetate serves as a critical internal standard for the accurate quantification of abiraterone in biological matrices, playing a vital role in preclinical and clinical drug development.

Safety Data Sheet Summary

The following tables summarize the key safety and property data for this compound, compiled from various supplier safety data sheets.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | (3β)-17-(3-pyridinyl-d4)-androsta-5,16-dien-3-ol, acetate ester | [1] |

| Synonyms | CB-7630-d4 | [2] |

| CAS Number | 2122245-63-8 | [1] |

| Molecular Formula | C₂₆H₂₉D₄NO₂ | [2] |

| Molecular Weight | 395.6 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder | [3][4] |

| Melting Point | 147 - 149 °C | [3] |

| Solubility | Soluble in Methanol. Practically insoluble in water. | [2][4] |

| Storage Temperature | 4°C | [2] |

Hazard Identification and Classification

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Reproductive Toxicity | Category 1A | Danger | H360: May damage fertility or the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Danger | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute | Category 1 | Warning | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |

Data compiled from multiple safety data sheets.[1][5]

Toxicological Data

| Toxicity Metric | Value | Species | Reference |

| Oral TDLo (Lowest Published Toxic Dose) | 2.86 ml/kg | Human | [5] |

| Carcinogenicity | Not listed by IARC, NTP, or OSHA | - | [1][5] |

Stability and Reactivity

| Parameter | Data |

| Chemical Stability | Stable under recommended storage conditions.[2] |

| Conditions to Avoid | Strong oxidizing agents, sources of ignition.[3] |

| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides (NOx).[3] |

Handling and Personal Protective Equipment (PPE)

Due to its hazardous properties, particularly its reproductive toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Ensure eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection:

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95) should be used.[6]

Safe Handling Practices

-

Avoid inhalation of dust and contact with skin and eyes.[6]

-

Do not eat, drink, or smoke in areas where the compound is handled.[8]

-

Wash hands thoroughly after handling.[8]

-

Pregnant individuals or those who may become pregnant should not handle this compound.[8]

-

For disposal, follow all local, state, and federal regulations for hazardous chemical waste.[3]

Experimental Protocol: Quantification of Abiraterone in Human Plasma using LC-MS/MS

This compound is primarily used as an internal standard for the quantification of abiraterone in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published methodologies.

Materials and Reagents

-

Abiraterone reference standard

-

This compound (internal standard)

-

Human plasma (K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Polypropylene tubes and vials[7]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of abiraterone and this compound in methanol.

-

Working Standard Solutions: Serially dilute the abiraterone stock solution with 50:50 ACN:water to prepare calibration standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 ACN:water.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a polypropylene microcentrifuge tube.

-

Add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean polypropylene tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate abiraterone from endogenous plasma components.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of abiraterone to this compound against the nominal concentration of the calibration standards.

-

Use a linear regression model with appropriate weighting to fit the data.

-

Determine the concentration of abiraterone in unknown samples from the calibration curve.

Signaling Pathway and Mechanism of Action

Abiraterone, the active metabolite of Abiraterone Acetate, is a potent and irreversible inhibitor of the enzyme CYP17A1. This enzyme is critical for androgen biosynthesis.[10] The following diagram illustrates the androgen synthesis pathway and the inhibitory effect of abiraterone.

Caption: Androgen biosynthesis pathway and the inhibitory action of abiraterone on CYP17A1.

This workflow illustrates the key steps in a typical bioanalytical method using this compound.

References

- 1. Abiraterone acetate, an inhibitor of adrenal androgen synthesis in “hormone refractory prostate cancer” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. prostatecancertopics.com [prostatecancertopics.com]

- 4. WO2014009437A1 - Oxidation stability of abiraterone acetate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Abiraterone and other novel androgen-directed strategies for the treatment of prostate cancer: a new era of hormonal therapies is born - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medipol.edu.tr [medipol.edu.tr]

- 10. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Note: Quantification of Abiraterone in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abiraterone is a potent and selective inhibitor of the CYP17A1 enzyme, a critical component in the androgen biosynthesis pathway.[1][2][3] It is administered as the prodrug Abiraterone Acetate for the treatment of metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer (CSPC).[1][4] By blocking androgen production in the testes, adrenal glands, and prostate tumor tissue, Abiraterone effectively reduces tumor growth.[4] Therapeutic drug monitoring and pharmacokinetic studies require a robust and reliable method for quantifying Abiraterone concentrations in human plasma.

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Abiraterone in human plasma. The method employs a simple protein precipitation extraction procedure and utilizes the stable isotope-labeled compound, Abiraterone Acetate-d4, as the internal standard (IS) to ensure accuracy and precision.

Mechanism of Action: Inhibition of Androgen Biosynthesis

Abiraterone targets the 17α-hydroxylase/C17,20-lyase (CYP17A1) enzyme, which catalyzes essential reactions in the synthesis of androgens like testosterone.[2][5][6] Inhibition of CYP17A1 depletes androgen levels, which are crucial for the progression of prostate cancer.[2][7] The co-administration of prednisone is often required to manage the mineralocorticoid excess that can result from CYP17A1 inhibition.[1][7]

Experimental Protocol

This protocol is based on established LC-MS/MS methods for Abiraterone quantification.[8][9][10]

Materials and Reagents

-

Analytes: Abiraterone, this compound (Internal Standard).

-

Solvents: Acetonitrile (ACN) and Methanol (LC-MS Grade), Formic Acid.

-

Plasma: Blank human plasma (K2EDTA).

-

Labware: Polypropylene tubes and vials are recommended to prevent adsorption of Abiraterone to glass surfaces.[8]

Stock and Working Solutions Preparation

-

Abiraterone Stock (1 mg/mL): Prepare in Dimethyl sulfoxide (DMSO).[10]

-

IS Stock (1 mg/mL): Prepare this compound in methanol.

-

Working Solutions: Serially dilute stock solutions in 50:50 ACN:Water to prepare calibration standards and quality control (QC) samples.

Sample Preparation Workflow

The sample preparation utilizes a protein precipitation method, which is rapid and effective.[8][10]

Instrumentation and Conditions

The following tables summarize the Liquid Chromatography and Mass Spectrometry conditions.

Table 1: Liquid Chromatography Conditions

| Parameter | Condition |

|---|---|

| LC System | UPLC System (e.g., Acquity H-Class)[8] |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)[11] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | Isocratic or Gradient elution optimized for separation |

| Injection Volume | 5-10 µL |

| Column Temp. | 40 °C |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

|---|---|

| MS System | Tandem Quadrupole MS (e.g., Xevo TQ-S)[8] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Abiraterone: m/z 350.3 → 156.1[9]Abiraterone-d4 (IS): m/z 354.3 → 160.1[9] |

| Source Temp. | 150 °C |

| Desolvation Temp. | 500 °C |

Note: It is assumed that the this compound prodrug is converted to Abiraterone-d4 prior to or during MS analysis, hence the monitored transition for the deuterated active molecule.

Method Validation and Performance

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, and recovery.

Quantitative Data Summary

Table 3: Calibration Curve and Linearity

| Parameter | Result |

|---|---|

| Concentration Range | 1.0 - 500 ng/mL[8][10] |

| Regression Model | Linear, weighted (1/x²) |

| Correlation (r²) | > 0.99 |

Table 4: Accuracy and Precision (Intra- and Inter-Day)

| QC Level (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

|---|---|---|---|---|

| LQC (5.0) | < 13.4% | 95 - 102% | < 13.4% | 95 - 102% |

| MQC (300) | < 13.4% | 95 - 102% | < 13.4% | 95 - 102% |

| HQC (400) | < 13.4% | 95 - 102% | < 13.4% | 95 - 102% |

Data synthesized from reported validation results, demonstrating that precision and accuracy are well within acceptable limits (<15%).[8][10]

Table 5: Recovery and Stability

| Parameter | Result |

|---|---|

| Mean Extraction Recovery | Abiraterone: ~76%[10] |

| Stability in Plasma (2-8°C) | Stable for at least 24 hours[8][12] |

| Freeze-Thaw Stability (-40°C) | Stable for at least 3 cycles[11] |

| Long-Term Stability (-40°C) | Stable for at least 6 months[11] |

Analytical Challenges: During method development, several issues were noted and addressed:

-

Adsorption: Abiraterone can adsorb to glass surfaces; exclusive use of polypropylene labware is crucial.[8]

-

Stability: Abiraterone shows limited stability in whole blood and fresh plasma at room temperature, requiring prompt processing or cooling of samples.[8]

-

Carry-over: High concentrations of Abiraterone can lead to carry-over in the autosampler. An optimized needle wash protocol may be required.[8][11]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantification of Abiraterone in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in clinical research and therapeutic drug monitoring settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the requirements for bioanalytical method validation. This method can be successfully applied to determine plasma concentrations of Abiraterone in patients with prostate cancer.[8][10]

References

- 1. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]

- 3. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How ZYTIGA® Works | ZYTIGA® (abiraterone acetate) [zytigahcp.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Abiraterone in the management of castration-resistant prostate cancer prior to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medipol.edu.tr [medipol.edu.tr]

- 10. scispace.com [scispace.com]

- 11. ascopubs.org [ascopubs.org]

- 12. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantification of Abiraterone in Human Plasma Using Abiraterone Acetate-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone, the active metabolite of the prodrug abiraterone acetate, is a potent inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. It is a cornerstone therapy in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Accurate quantification of abiraterone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note provides a detailed protocol for the sensitive and selective quantification of abiraterone in human plasma using a stable isotope-labeled internal standard, Abiraterone Acetate-d4, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical as it co-elutes with the analyte, effectively compensating for variations in sample preparation and potential matrix effects, thereby enhancing the accuracy and precision of the method.[1]

This protocol employs a straightforward and robust protein precipitation method for sample preparation, ensuring high throughput and excellent recovery.[2] The subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for clinical and research applications.

Experimental Protocols

Materials and Reagents

-

Abiraterone (Reference Standard)

-

This compound (Internal Standard)[3]

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Dimethyl Sulfoxide (DMSO)

-

Ultrapure Water

-

Human Plasma (with EDTA as anticoagulant)

-

Polypropylene tubes and vials[2]

Preparation of Solutions

2.2.1. Stock Solutions (1 mg/mL)

-

Abiraterone Stock: Accurately weigh and dissolve an appropriate amount of Abiraterone reference standard in DMSO to achieve a final concentration of 1 mg/mL.[2]

-

This compound (Internal Standard) Stock: Accurately weigh and dissolve an appropriate amount of this compound in DMSO to achieve a final concentration of 1 mg/mL.[2]

Store stock solutions at -20°C or lower. It is recommended to prepare two independent stock solutions of abiraterone: one for calibration standards and one for quality control samples.[2]

2.2.2. Working Solutions

-

Abiraterone Working Solutions: Prepare a series of working solutions by diluting the Abiraterone stock solution with 50% methanol in water to create concentrations for spiking into plasma for calibration standards and quality control samples.[3]

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol in water to achieve a final concentration of 100 ng/mL.[3]

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards (CS): Prepare calibration standards by spiking blank human plasma with the appropriate Abiraterone working solutions to achieve final concentrations ranging from 1 to 500 ng/mL.[2] A typical calibration curve may include concentrations of 1, 5, 25, 100, 250, 375, and 500 ng/mL.[2]

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High. For example, 5 ng/mL (Low QC), 300 ng/mL (Medium QC), and 400 ng/mL (High QC).[2] QC samples should be prepared from a separate Abiraterone stock solution than the one used for calibration standards.

Sample Preparation (Protein Precipitation)

-

Label polypropylene microcentrifuge tubes for each blank, standard, QC, and unknown sample.

-

To 200 µL of plasma sample (blank, standard, QC, or unknown), add 50 µL of the Internal Standard Working Solution (100 ng/mL this compound).

-

Vortex the mixture for 10 seconds.

-

Add 800 µL of acetonitrile to each tube to precipitate the plasma proteins.[2]

-

Vortex the mixture vigorously for 5 minutes.[2]

-

Centrifuge the samples at 14,000 RPM for 5 minutes to pellet the precipitated proteins.[2]

-

Carefully transfer 250 µL of the clear supernatant to a clean polypropylene autosampler vial.[2]

-

The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 Column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water[2] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL[2] |

| Column Temperature | 40°C |

| Gradient Elution | A suitable gradient should be developed to ensure the separation of abiraterone from potential interferences. A typical gradient may start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Capillary Voltage | 3.76 kV[2] |

| Cone Voltage | 47 V[2] |

| Desolvation Temperature | 550°C[2] |

| Desolvation Gas Flow | 1000 L/h[2] |

| Collision Gas | Argon |

Data Presentation

MRM Transitions and Collision Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Abiraterone | 350.3 | 156.1 | 46[2] |

| This compound (IS) | 354.3 | 160.1 | 46 |

Calibration Curve and Quality Control Performance

| Level | Nominal Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 95 - 105 | < 15 |

| Low QC | 5 | 95 - 102 | < 13.4 |

| Medium QC | 300 | 95 - 102 | < 13.4 |

| High QC | 400 | 95 - 102 | < 13.4 |

The acceptance criteria for accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for the LLOQ).[2]

Visualization

Experimental Workflow

Caption: Workflow for Abiraterone Quantification in Plasma.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of abiraterone in human plasma using this compound as an internal standard. The described method, utilizing protein precipitation for sample cleanup followed by LC-MS/MS analysis, is robust, sensitive, and suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the stringent requirements for bioanalytical method validation.

References

Application Note: High-Throughput and Robust Sample Preparation for the Bioanalysis of Abiraterone Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abiraterone is a potent and selective inhibitor of the CYP17A1 enzyme, a critical component in the androgen biosynthesis pathway.[1][2] It is a cornerstone therapy, administered as the prodrug abiraterone acetate, for the treatment of metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer.[3][4] Given the significant inter-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial for optimizing treatment outcomes.

Accurate quantification of abiraterone in biological matrices, primarily plasma or serum, is essential for TDM and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as deuterated abiraterone (e.g., Abiraterone-d4), is the gold standard for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision in LC-MS/MS-based bioanalysis.[5][6]

This application note provides detailed protocols for three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of abiraterone with a deuterated standard.

Mechanism of Action: Inhibition of Androgen Synthesis

Abiraterone targets the CYP17A1 (17α-hydroxylase/C17,20-lyase) enzyme, which is crucial for the synthesis of androgens in the testes, adrenal glands, and prostate tumor tissue.[1][3] By irreversibly inhibiting both the hydroxylase and lyase activities of CYP17A1, abiraterone blocks the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[2][7] This leads to a significant reduction in serum androgen levels, depriving prostate cancer cells of the hormones they need for growth and proliferation.[2][8]

General Bioanalytical Workflow

The overall process for quantifying abiraterone involves sample collection, preparation to isolate the analyte and internal standard, chromatographic separation, and detection by mass spectrometry.

Experimental Protocols

Important Note: Due to abiraterone's potential for adsorption to glass surfaces, it is highly recommended to use polypropylene labware throughout the entire sample preparation process.[5][9]

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. It involves adding an organic solvent to the plasma sample to denature and precipitate proteins.

1. Reagents and Materials

-

Blank human plasma (EDTA)

-

Abiraterone reference standard

-

Abiraterone-d4 (Internal Standard, IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Dimethyl sulfoxide (DMSO)

-

Polypropylene microcentrifuge tubes (1.5 mL) and autosampler vials

2. Preparation of Solutions

-

Abiraterone Stock (1 mg/mL): Dissolve abiraterone in DMSO.[5]

-

IS Stock (1 mg/mL): Dissolve Abiraterone-d4 in DMSO.[5]

-

Precipitation Solution (IS Working Solution): Prepare a solution of ACN containing the IS (e.g., to achieve a final concentration of ~100 ng/mL). The exact concentration should be optimized based on the analytical method.[6]

3. Sample Preparation Procedure

-

Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.[5]

-

Add 800 µL of the cold precipitation solution (ACN with IS).[5] This creates a 4:1 ratio of precipitation solvent to plasma.

-

Immediately vortex the mixture vigorously for 5 minutes.[5]

-

Centrifuge the tubes for 5 minutes at 14,000 RPM to pellet the precipitated proteins.[5]

-

Carefully transfer 250 µL of the clear supernatant to a polypropylene autosampler vial for LC-MS/MS analysis.[5]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

1. Reagents and Materials

-

All reagents from Protocol 1

-

Tert-butyl methyl ether (TBME), HPLC grade[6]

-

0.1M Sodium dihydrogen orthophosphate dihydrate solution[6]

-

Nitrogen gas evaporator

2. Preparation of Solutions

-

Prepare Abiraterone and Abiraterone-d4 stocks as described in Protocol 1.

-

IS Working Solution: Dilute the IS stock solution in 50% methanol/water to the desired concentration (e.g., 100 ng/mL).[6]

3. Sample Preparation Procedure

-

Pipette 200 µL of plasma sample into a polypropylene tube.[6]

-

Add 50 µL of the IS working solution and vortex briefly.[6]

-

Add 100 µL of 0.1M Sodium dihydrogen orthophosphate dihydrate and mix.[6]

-

Add 2 mL of TBME, cap the tube, and vortex for 10 minutes at 2500 RPM.[6]

-

Centrifuge for 5 minutes at 4000 RPM to separate the aqueous and organic layers.[10]

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[10]

-

Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid) and transfer to an autosampler vial.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the cleanest extracts by utilizing a solid sorbent to bind and elute the analyte, effectively removing matrix interferences.

1. Reagents and Materials

-

All reagents from Protocol 1 & 2

-

SPE cartridges (e.g., Strata-X or equivalent polymeric sorbent)[11][12]

-

0.1% Formic acid in water and methanol

-

SPE vacuum manifold

2. Sample Preparation Procedure

-

Pipette 50 µL of plasma into a polypropylene tube.[13]

-

Add IS and pretreat the sample as required by the SPE cartridge manufacturer (e.g., by adding an acidic buffer).

-

Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load: Load the pre-treated plasma sample onto the cartridge.

-

Wash: Wash the cartridge to remove interferences, typically with a weak organic solvent mixture (e.g., 1 mL of 5% methanol in water).

-

Elute: Elute abiraterone and the IS with 1 mL of an appropriate solvent (e.g., methanol or ACN with 0.1% formic acid).[13]

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in mobile phase and transfer to an autosampler vial for analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of various published methods for abiraterone quantification using a deuterated internal standard.

Table 1: Comparison of Sample Preparation Method Performance

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Mean Recovery (Abiraterone) | 76%[5] | 60.2%[6] | 84.5 - 109.2%[14] |

| Mean Recovery (IS) | 72%[5] | Not explicitly stated | 84.5 - 109.2%[14] |

| Throughput | High | Medium | Medium-Low |

| Cleanliness of Extract | Low | Medium | High |

| Relative Cost | Low | Low-Medium | High |

Table 2: Summary of Published LC-MS/MS Method Validation Parameters

| Method Reference | Sample Prep | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| van Nuland et al.[5][9] | PPT | 1 - 500 | 1 | < 13.4% | < 13.4% | 95 - 102% |

| Patel et al.[6] | LLE | 0.20 - 79.50 | 0.20 | < 14.4% | < 14.4% | 91.35 - 105.05% |

| Alyamani et al.[10][15] | LLE | 2 - 400 | 2 | Not specified | Not specified | Within FDA limits |

| Kanji et al.[14] | SPE | 2.0 - 400 | 2.0 | Within FDA limits | Within FDA limits | Within FDA limits |

| Boudou et al.[13] | SPE | 0.5 - 100 | 0.5 | < 10.7% | < 10.7% | 87 - 106% |

| Gurney et al.[16] | PPT | 0.074 - 509.6 | 0.074 | < 5% | Not specified | 98 - 107% |

| van der Aart et al.[17] | PPT | 1 - 100 | 1 | < 15% | < 15% | Within ±15% |

Conclusion

The choice of sample preparation method for abiraterone analysis depends on the specific requirements of the study.

-

Protein Precipitation is a fast, cost-effective, and robust method suitable for high-throughput clinical TDM, demonstrating adequate recovery and performance.[5]

-

Liquid-Liquid Extraction offers a cleaner extract than PPT, which can be beneficial for reducing matrix effects and improving sensitivity.[6]

-

Solid-Phase Extraction provides the cleanest samples, minimizing ion suppression and matrix interference, which is ideal for research applications requiring the lowest limits of detection.[13][14]

In all cases, the use of a deuterated internal standard like Abiraterone-d4 is critical for achieving the accuracy and precision required for reliable bioanalytical results in both clinical and research settings.

References

- 1. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A HPLC-fluorescence method for the quantification of abiraterone in plasma from patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medipol.edu.tr [medipol.edu.tr]

- 7. Abiraterone in the management of castration-resistant prostate cancer prior to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Abiraterone and other novel androgen-directed strategies for the treatment of prostate cancer: a new era of hormonal therapies is born - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. phenomenex.com [phenomenex.com]

- 13. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of Abiraterone and Its Metabolites in Human Serum by LC-ESI-TOF/MS Using Solid-phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitation of the anticancer drug abiraterone and its metabolite Δ(4)-abiraterone in human plasma using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Abiraterone Acetate-d4 in Pharmacokinetic Studies of Abiraterone

Audience: Researchers, scientists, and drug development professionals.

Introduction